3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a tetrahydroquinoline core, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Introduction of the tosyl group: The tetrahydroquinoline intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the N-tosyl derivative.
Attachment of the benzenesulfonamide group: The final step involves the reaction of the N-tosyl tetrahydroquinoline with 3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its cytotoxic properties against cancer cell lines.
Biological Studies: It is used to investigate the inhibition of enzymes such as phenylethanolamine N-methyltransferase and matrix metalloproteinases.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as phenylethanolamine N-methyltransferase by binding to the active site and preventing substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways Involved: The compound may interfere with signaling pathways related to cell proliferation and apoptosis, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and tosyl group but differ in their substituents.
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic cores.
Uniqueness
3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to its specific combination of the tetrahydroquinoline core, tosyl group, and benzenesulfonamide moiety. This unique structure contributes to its distinct biological activities and potential as a lead compound in drug discovery .
Properties
IUPAC Name |
3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-8-11-21(12-9-17)31(28,29)25-14-4-6-19-16-20(10-13-23(19)25)24-30(26,27)22-7-3-5-18(2)15-22/h3,5,7-13,15-16,24H,4,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVKNOMOUNFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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